N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that features both acetyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps. One common method starts with the nitration of acetophenone to form 3-nitroacetophenone. This intermediate is then reduced to 3-aminoacetophenone, which is subsequently acetylated to yield N-(3-acetylphenyl)acetamide . The final step involves the sulfonamidation of N-(3-acetylphenyl)acetamide with 3-nitrobenzenesulfonyl chloride under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of N-(3-hydroxyphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from functioning .
Comparison with Similar Compounds
Similar Compounds
N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE: Similar structure but with a methyl group instead of a nitro group.
N-(3-NITROPHENYL)ACETAMIDE: Lacks the sulfonamide group, making it less versatile in chemical reactions.
Uniqueness
N-(3-ACETYLPHENYL)-2-[N-(3-NITROPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to the presence of both acetyl and nitro groups, which allow it to participate in a wide range of chemical reactions. Its sulfonamide group also provides additional functionality, making it a valuable compound in various research applications .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[N-(benzenesulfonyl)-3-nitroanilino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-16(26)17-7-5-8-18(13-17)23-22(27)15-24(19-9-6-10-20(14-19)25(28)29)32(30,31)21-11-3-2-4-12-21/h2-14H,15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCIPHNJZLPNTDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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